2-bromo-N-tert-butyl-3-nitrobenzamide
Description
2-Bromo-N-tert-butyl-3-nitrobenzamide is a substituted benzamide derivative characterized by a bromine atom at the 2-position, a tert-butyl group attached to the nitrogen of the amide moiety, and a nitro group at the 3-position of the benzene ring.
Properties
Molecular Formula |
C11H13BrN2O3 |
|---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
2-bromo-N-tert-butyl-3-nitrobenzamide |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)13-10(15)7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15) |
InChI Key |
DDOIGBTVVNMRDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The most relevant structural analogs identified in the literature include 2-bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide (hereafter referred to as Compound A) . Key structural differences and their implications are outlined below:
Substituent Effects:
- Nitro vs. In contrast, Compound A’s benzimidazole moiety introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions with biological targets (e.g., enzymes or DNA) .
- tert-Butyl Placement : The tert-butyl group in the target compound is part of the amide side chain, contributing to steric hindrance that may limit rotational freedom or binding to hydrophobic pockets. In Compound A, the tert-butyl group at position 5 enhances bulkiness, possibly affecting crystal packing and solubility .
Physicochemical Properties
- Solubility : The nitro group increases polarity but is counterbalanced by the tert-butyl group’s hydrophobicity. Compound A, with a benzimidazole ring, likely exhibits lower aqueous solubility due to increased aromaticity and molecular weight.
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